molecular formula C7H10O B14428918 3,4-Dimethylcyclopent-3-en-1-one CAS No. 84627-96-3

3,4-Dimethylcyclopent-3-en-1-one

Cat. No.: B14428918
CAS No.: 84627-96-3
M. Wt: 110.15 g/mol
InChI Key: UFDRVSZUCLSOLH-UHFFFAOYSA-N
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Description

3,4-Dimethylcyclopent-3-en-1-one is an organic compound with the molecular formula C₇H₁₀O It is a cyclopentenone derivative, characterized by a five-membered ring with two methyl groups at the 3 and 4 positions and a ketone group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,4-Dimethylcyclopent-3-en-1-one involves the rearrangement of esters of α,β-unsaturated acids to cyclopentenones. This transformation can be catalyzed by polyphosphoric acid at elevated temperatures . For example, isopropyl (E)-but-2-enoate can be converted to this compound through this process .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylcyclopent-3-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3,4-Dimethylcyclopent-3-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dimethylcyclopent-3-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. The ketone group in the compound can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylcyclopent-2-en-1-one
  • 4,4-Dimethyl-2-cyclopenten-1-one
  • 2-Hydroxy-3,5-dimethylcyclopent-2-en-1-one

Uniqueness

3,4-Dimethylcyclopent-3-en-1-one is unique due to its specific substitution pattern and the presence of a ketone group at the 1 position. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

3,4-dimethylcyclopent-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-5-3-7(8)4-6(5)2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDRVSZUCLSOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544596
Record name 3,4-Dimethylcyclopent-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84627-96-3
Record name 3,4-Dimethylcyclopent-3-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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